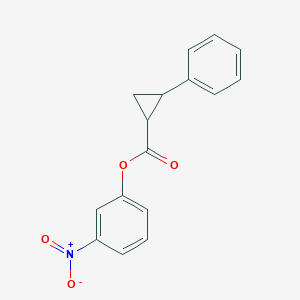![molecular formula C11H16N2O3S2 B5543739 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the coupling of sulfonyl chlorides with nitrogen-containing heterocycles, such as piperidine, under controlled conditions. For example, the synthesis of O-substituted derivatives of piperidine sulfonamides can be achieved through dynamic pH control in aqueous media, followed by substitution reactions with electrophiles in the presence of sodium hydride and dimethylformamide (DMF) (Khalid et al., 2013). Similarly, 1,2-cyclic sulfamidates serve as precursors for the synthesis of various sulfonamide derivatives, including piperazines and thiophenes, through regiospecific nucleophilic displacement reactions (Williams et al., 2003).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Propanamide Derivatives Synthesis: Research has shown the successful synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which are evaluated as promising anticancer agents. Some synthesized compounds showed strong anticancer activity, highlighting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).
Hydrogen Bonding and Structural Analysis
- Proton-Transfer Compounds: A study investigated the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine. This research contributes to the understanding of structural features and hydrogen-bonding patterns in these compounds (Smith et al., 2011).
Alzheimer’s Disease Treatment
- Alzheimer's Drug Candidates: A series of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole were synthesized to evaluate new drug candidates for Alzheimer’s disease. The compounds were screened for enzyme inhibition activity against acetyl cholinesterase, a target for Alzheimer's treatment (Rehman et al., 2018).
Antimicrobial Activity
Synthesis of 1-Benzhydryl-sulfonyl Piperidine Derivatives
Research includes the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives and their evaluation as antimicrobial agents against pathogens of Lycopersicon esculentum, providing insights into structure-activity relationships (Vinaya et al., 2009).
N-Substituted Acetamide Derivatives for Antibacterial Activity
This study focuses on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores to evaluate their antibacterial potentials. The synthesized compounds showed moderate inhibitor activity against several bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition and Synthesis
- l-Piperazine-2-carboxylic Acid Derived N-Formamide: This research developed l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts, which showed high isolated yields and enantioselectivities for a broad range of substrates. This study aids in the understanding of the structure-activity relationship in enzyme catalysis (Wang et al., 2006).
Eigenschaften
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-8-3-2-4-13(6-8)18(15,16)9-5-10(11(12)14)17-7-9/h5,7-8H,2-4,6H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUALYWBYJJIEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5543656.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)




![5,6-dimethyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543703.png)
![1-(1-{3-[(3S)-3-(dimethylamino)azepan-1-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5543710.png)
![4-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5543715.png)
![methyl 3-[(1H-benzimidazol-2-ylthio)methyl]benzoate](/img/structure/B5543726.png)
![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)
![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)
![N-(2-furylmethyl)-2-(3-methoxypropyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5543745.png)
